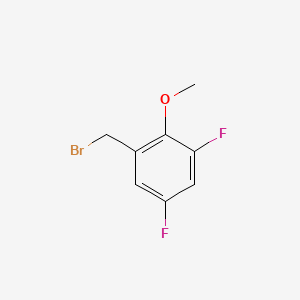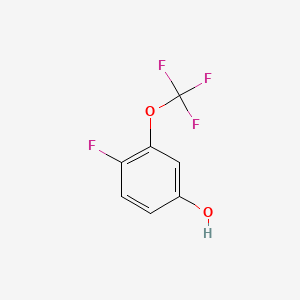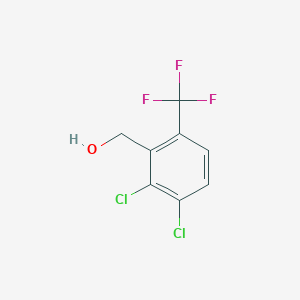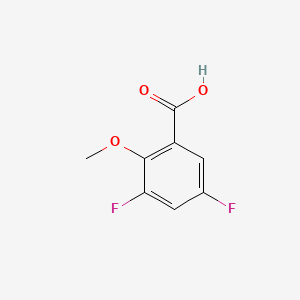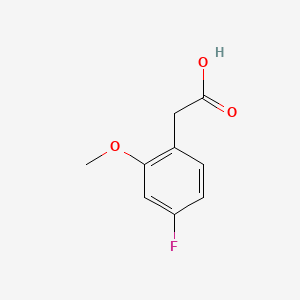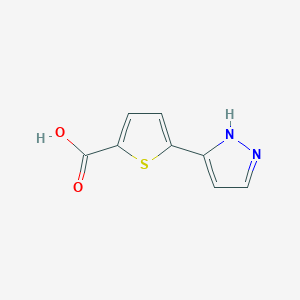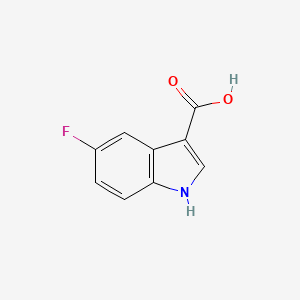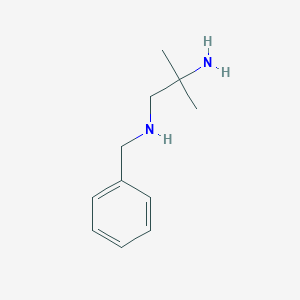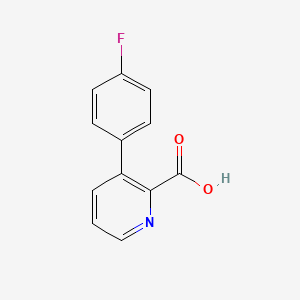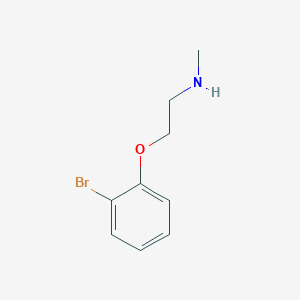
2-(2-Bromophenoxy)-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For instance, paper describes the selective bromination of alkyl furan carboxylates, which could be analogous to the bromination steps necessary for synthesizing 2-(2-Bromophenoxy)-N-methylethanamine. Similarly, paper details the synthesis of 2-Bromo-4-methylphenol through oxidative bromination, which could be a related process if one were to synthesize the 2-bromophenoxy component of the target compound.
Molecular Structure Analysis
The molecular structure of brominated compounds is a key focus in papers , , , and . These papers discuss the characterization of similar compounds using techniques such as X-ray diffraction, NMR, and DFT calculations. For example, paper examines the crystal structure of a brominated phenol-imine compound, which could share structural similarities with 2-(2-Bromophenoxy)-N-methylethanamine, particularly in terms of the bromophenyl moiety.
Chemical Reactions Analysis
The reactivity of brominated compounds with various nucleophiles is explored in paper , where the bromomethyl furans react with secondary amines to form tertiary amines. This is relevant to the target compound, as the presence of a bromine atom on the aromatic ring could potentially facilitate similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are indirectly discussed in the papers. For instance, paper mentions the low mammalian toxicity and favorable environmental profile of a brominated benzylamine herbicide, which could suggest similar properties for 2-(2-Bromophenoxy)-N-methylethanamine. Additionally, paper reports on the antibacterial and antifungal activity of brominated oxazaphosphinine derivatives, indicating that brominated compounds can exhibit significant biological activities.
Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Detection Techniques
A study presented a case of intoxication by a compound structurally similar to 2-(2-Bromophenoxy)-N-methylethanamine and developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for its detection and quantification. This highlights the compound's relevance in forensic and toxicological analysis, emphasizing the need for precise analytical techniques to identify and quantify such substances in biological samples J. Poklis et al., 2014.
Cross-Methylation in Organic Synthesis
Research on palladium-catalyzed cross-methylation of haloarenes with active hydrogen atoms demonstrated the use of related bromophenols in synthetic organic chemistry. This study provides insights into the methodologies for synthesizing complex molecules, showing the compound's potential as a precursor or intermediary in the creation of more complex structures Nimer Jaber et al., 2002.
Environmental Impact Studies
The thermal degradation of bromophenols, including compounds similar to 2-(2-Bromophenoxy)-N-methylethanamine, was studied to understand the formation of brominated dioxins and other hazardous byproducts. This research is critical for assessing the environmental impact and risks associated with the disposal and burning of materials containing brominated hydrocarbons Catherine S Evans & B. Dellinger, 2003.
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEOHCQQNKXAPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591710 |
Source


|
| Record name | 2-(2-Bromophenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-N-methylethanamine | |
CAS RN |
915920-44-4 |
Source


|
| Record name | 2-(2-Bromophenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

